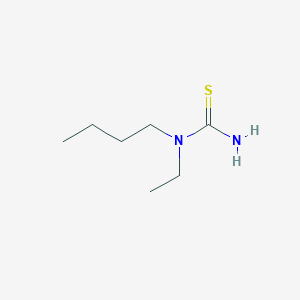
(5Z,8R,9E,11Z,14Z)-8-hydroperoxyicosa-5,9,11,14-tetraenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8(R)-HPETE(1-) is conjugate base of 8(R)-HPETE arising from deprotonation of the carboxylic acid function. It is a HPETE anion and an 8-HPETE(1-). It is a conjugate base of an 8(R)-HPETE. It is an enantiomer of an 8(S)-HPETE(1-).
Wissenschaftliche Forschungsanwendungen
Enzymic Activities and Biochemical Pathways
Allene Oxide and Aldehyde Biosynthesis in Starfish Oocytes : This research highlights the biosynthesis of allene oxide, specifically the (8R)-8,9-epoxyeicosa-(5Z,9,11Z,14Z)-tetraenoic acid, via (8R)-lipoxygenase metabolism of arachidonic acid in starfish oocytes. It also discusses the formation of alpha-ketol and other enzymic activities detected in the oocytes, providing insights into cellular development stages (Brash et al., 1991).
Epoxide Ring Opening in Synthesis : The study developed a methodology for the synthesis of lipoxygenase metabolites, particularly focusing on (11R,12S,5Z,7E,9E,14Z)-di-hydroxyeicosa-5,7,9,14-tetraenoic acid (DiHETE), which shows the potential for exploring novel synthetic routes in chemical and biochemical research (Kobayashi et al., 1997).
Cytochrome P450 Oxidation of Fatty Acids : The oxidation of polyunsaturated fatty acids by cytochrome P450 to hydroxy and epoxy fatty acids is a key process. This research outlines the formation of hydroxy fatty acids, including 13-hydroxyeicosa-5Z,8Z,11Z,14Z-tetraenoic acid, and their pharmacological effects on cells, highlighting the significance of these processes in biological systems (Oliw et al., 1996).
Lipoxygenase Pathway in Marine Organisms : A study on the sea whip coral, Plexaura homomalla, identified a lipoxygenase pathway leading to alpha-ketol formation, providing insights into the nonenzymatic breakdown of enzymatically formed allene oxide, important in understanding natural biosynthesis pathways in marine organisms (Brash et al., 1987).
Synthesis and Application in Clinical Trials
Synthesis for Clinical Trials : The robust synthesis of 15(S)-hydroxyeicosa-5,8,11,13-tetraenoic acid sodium salt, utilizing a biooxidation process, was established for clinical trials, showcasing the practical applications of these compounds in medical research and treatment (Conrow et al., 2011).
Effect on Intracellular Calcium Release : Research on the effects of lipoxygenase products on intracellular calcium release in human neutrophils highlights the biological significance of these compounds in cellular signaling and immune response (Reynaud & Pace-Asciak, 1997).
Biochemical Transformations and Mechanisms
Allene Oxide Synthase Activity : The study on the allene oxide synthase activity, transforming hydroperoxides to epoxyalcohols, offers insights into the mechanisms of enzymatic transformations in biological systems, essential for understanding various biochemical pathways (Song et al., 1993).
Catalysed Transformations of Fatty Acid Hydroperoxides : This research explores the catalytic transformations of fatty acid hydroperoxides, indicating the complexity and diversity of chemical reactions involving these compounds in different biological contexts (Haynes & Vonwiller, 1990).
Eicosanoids in Marine Organisms : The isolation of eicosanoids from marine sources, such as starfish, underscores the wide distribution and biological significance of these compounds across different species (D’Auria et al., 1988).
Enantiomeric Separation in Fatty Acids : The enantiomeric separation and analysis of unsaturated hydroperoxy fatty acids, crucial in understanding the stereochemical aspects of these molecules, highlights the importance of chiral analysis in biochemistry (Garscha et al., 2008).
Eigenschaften
Molekularformel |
C20H31O4- |
|---|---|
Molekulargewicht |
335.5 g/mol |
IUPAC-Name |
(5Z,8R,9E,11Z,14Z)-8-hydroperoxyicosa-5,9,11,14-tetraenoate |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-13-16-19(24-23)17-14-11-12-15-18-20(21)22/h6-7,9-11,13-14,16,19,23H,2-5,8,12,15,17-18H2,1H3,(H,21,22)/p-1/b7-6-,10-9-,14-11-,16-13+/t19-/m0/s1 |
InChI-Schlüssel |
QQUFCXFFOZDXLA-GTYUHVKWSA-M |
Isomerische SMILES |
CCCCC/C=C\C/C=C\C=C\[C@@H](C/C=C\CCCC(=O)[O-])OO |
Kanonische SMILES |
CCCCCC=CCC=CC=CC(CC=CCCCC(=O)[O-])OO |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[2-methoxy-4-[(E)-3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] 4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1258471.png)
![[3-methoxy-2-phosphonooxy-6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] dihydrogen phosphate](/img/structure/B1258472.png)

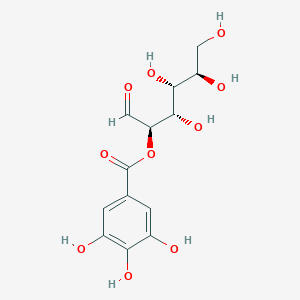
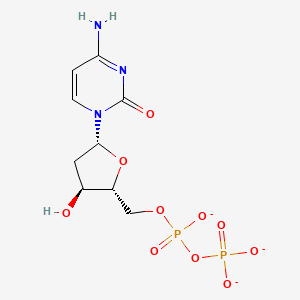
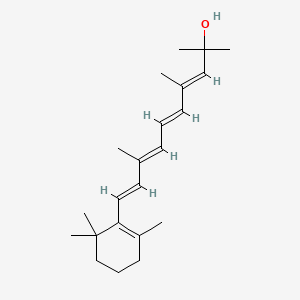
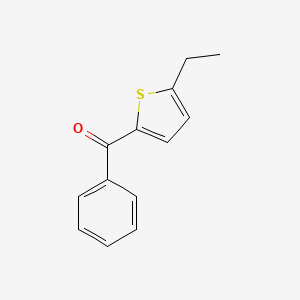
![2-[3-Methoxy-2-propoxy-5-[5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]sulfonylethanol](/img/structure/B1258485.png)

